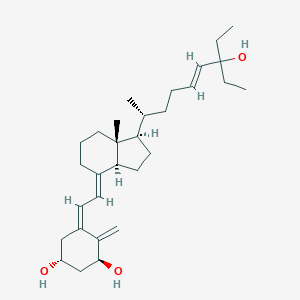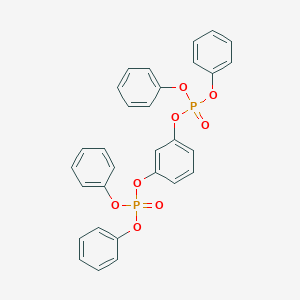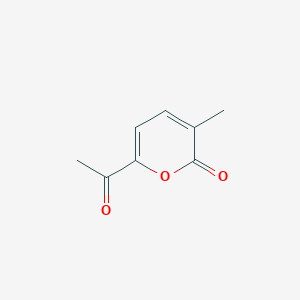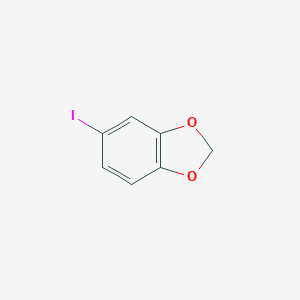
1-(Fluoromethyl)benzotriazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Fluoromethyl)benzotriazole (1-FMBT) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a benzotriazole derivative that contains a fluoromethyl group, which makes it a highly versatile and useful molecule for a wide range of applications. In
科学的研究の応用
1-(Fluoromethyl)benzotriazole has been studied extensively for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and tissues. ROS are highly reactive molecules that play a critical role in cellular signaling and oxidative stress. The detection of ROS is important for understanding their role in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
作用機序
The mechanism of action of 1-(Fluoromethyl)benzotriazole involves the reaction of the fluoromethyl group with ROS, resulting in the formation of a highly fluorescent product. This reaction is highly specific, as the fluoromethyl group reacts only with ROS and not with other cellular components. The fluorescence of the product can be detected using fluorescence microscopy or spectroscopy, allowing for the visualization and quantification of ROS in cells and tissues.
生化学的および生理学的効果
1-(Fluoromethyl)benzotriazole has been shown to have minimal toxicity and does not affect cellular viability or function. It has been used to detect ROS in a wide range of biological systems, including cells, tissues, and whole organisms. The use of 1-(Fluoromethyl)benzotriazole has led to important insights into the role of ROS in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
実験室実験の利点と制限
The advantages of using 1-(Fluoromethyl)benzotriazole in lab experiments include its high specificity for ROS, its ease of use, and its compatibility with a wide range of biological systems. However, there are also some limitations to its use. For example, the fluorescence of the product may be affected by pH, temperature, and other environmental factors. Additionally, the synthesis of 1-(Fluoromethyl)benzotriazole can be time-consuming and requires specialized equipment and expertise.
将来の方向性
There are many potential future directions for research on 1-(Fluoromethyl)benzotriazole. One area of interest is the development of new fluorescent probes based on the structure of 1-(Fluoromethyl)benzotriazole. These probes could be used to detect other reactive species in cells and tissues, such as reactive nitrogen species (RNS) and reactive sulfur species (RSS). Another area of interest is the use of 1-(Fluoromethyl)benzotriazole in the development of new therapies for diseases such as cancer and neurodegenerative disorders. Finally, there is also potential for the use of 1-(Fluoromethyl)benzotriazole in environmental monitoring and detection of pollutants.
Conclusion
In conclusion, 1-(Fluoromethyl)benzotriazole is a highly versatile and useful molecule for a wide range of scientific research applications. Its high specificity for ROS, ease of use, and compatibility with a wide range of biological systems make it an important tool for understanding the role of ROS in various diseases. While there are some limitations to its use, the potential future directions for research on 1-(Fluoromethyl)benzotriazole are numerous and exciting.
合成法
The synthesis of 1-(Fluoromethyl)benzotriazole involves the reaction of 1H-benzotriazole with chlorodifluoromethane in the presence of a base catalyst. This reaction results in the formation of 1-(Fluoromethyl)benzotriazole, which is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and dichloromethane. The purity of the compound can be improved through recrystallization or column chromatography.
特性
CAS番号 |
158607-43-3 |
|---|---|
製品名 |
1-(Fluoromethyl)benzotriazole |
分子式 |
C7H6FN3 |
分子量 |
151.14 g/mol |
IUPAC名 |
1-(fluoromethyl)benzotriazole |
InChI |
InChI=1S/C7H6FN3/c8-5-11-7-4-2-1-3-6(7)9-10-11/h1-4H,5H2 |
InChIキー |
YKLFNMWOERVUEA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=NN2CF |
正規SMILES |
C1=CC=C2C(=C1)N=NN2CF |
同義語 |
1H-Benzotriazole,1-(fluoromethyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



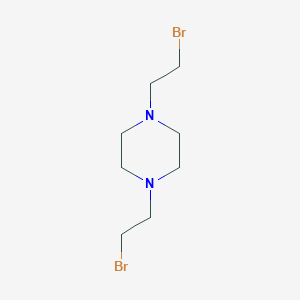
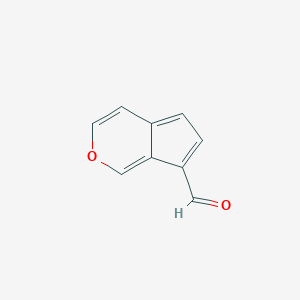
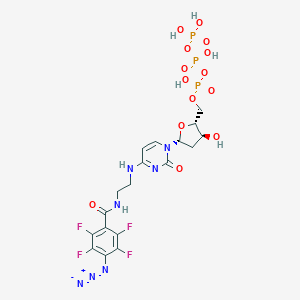
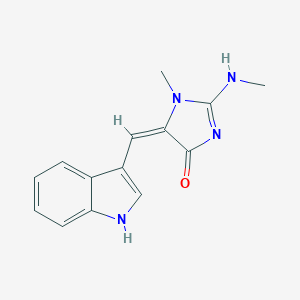

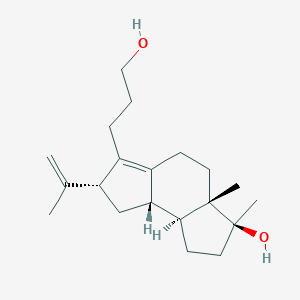
![(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine](/img/structure/B134557.png)
